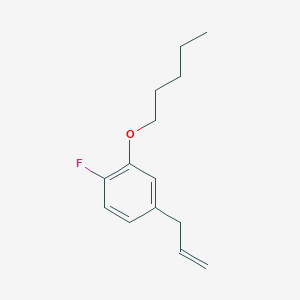

3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene

Description

3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene is a fluorinated aromatic propenyl derivative characterized by a phenyl ring substituted with a fluorine atom at the para position (C-4) and a linear n-pentoxy group (OCH₂CH₂CH₂CH₂CH₃) at the meta position (C-3). The propene moiety (CH₂=CH–) is attached to the phenyl ring, conferring reactivity typical of alkenes. This compound’s structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where fluorinated aryl alkenes are often used for their stability and electronic properties .

Properties

IUPAC Name |

1-fluoro-2-pentoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-11-12(7-4-2)8-9-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWBEKNMFBYMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene typically involves the reaction of 4-fluoro-3-n-pentoxybenzaldehyde with a suitable reagent to introduce the propene group. Common reagents used in this synthesis include Grignard reagents or Wittig reagents, which facilitate the formation of the carbon-carbon double bond under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structure, which allows for interactions with biological targets.

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of propene can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. A notable study found that a related compound demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .

- Antimicrobial Properties : The fluorinated aromatic compounds have been reported to possess antimicrobial activity. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Materials Science

The unique properties of 3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene make it suitable for applications in materials science, particularly in the development of polymers and coatings.

- Polymer Synthesis : Its reactivity can be harnessed to create polymeric materials with desirable properties such as enhanced thermal stability and chemical resistance. The incorporation of fluorine atoms is known to improve the hydrophobicity of polymers, making them suitable for various industrial applications.

- Coatings and Adhesives : The compound can be utilized in formulating coatings that require durability and resistance to environmental degradation. Its fluorinated structure may contribute to lower surface energy, enhancing the performance of coatings in harsh conditions.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of similar fluorinated compounds on cancer cell lines. The findings indicated that these compounds could effectively inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and induction of apoptosis. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of novel anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; effective against various cancer lines |

| Antimicrobial | Demonstrates significant activity against bacterial strains |

| Polymer Applications | Used in synthesizing durable polymers with enhanced properties |

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the propene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Branching

3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene (CAS 1443304-19-5)

- Substituents : 3-Fluoro, 4-iso-pentoxy (branched OCH₂CH(CH₂CH₃)₂).

- Molecular Formula : C₁₄H₁₉FO.

- Key Differences :

3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b, Table 2)

- Substituents: 4-Methoxy, phenylamino.

- Molecular Formula: C₂₂H₂₀FNO₂.

- Key Differences :

Alkyl and Halogen Substituents

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

- Substituents : 2-Isopropyl (CH(CH₃)₂).

- Molecular Formula : C₁₂H₁₆.

- Key Differences: Lacks fluorine and oxygen substituents, reducing polarity and electronic withdrawal effects.

2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8)

Data Table: Structural and Physical Properties

Research Findings and Key Insights

Electronic Effects of Fluorine

- Para-fluoro substituents (as in the target compound) exert stronger electron-withdrawing effects than meta-fluoro , influencing reactivity in electrophilic substitutions .

- Fluorine’s electronegativity enhances the stability of intermediates in cross-coupling reactions, a trait exploited in pharmaceutical synthesis .

Alkoxy Chain Impact

Biological Activity

3-(4-Fluoro-3-n-pentoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20F, with a molecular weight of approximately 250.34 g/mol. The compound features a propene moiety linked to a fluorinated phenyl group, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, modifications in the alkoxy chain length and fluorination have been shown to enhance activity against various bacterial strains, including Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | TBD |

| Fluorinated Carboxamidrazones | Various resistant isolates | TBD |

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. Preliminary results indicate that fluorinated phenylpropene derivatives exhibit selective cytotoxicity towards cancer cells, potentially through apoptosis induction mechanisms .

Case Study: Cytotoxic Effects

In a study conducted on breast cancer cell lines (MCF-7), derivatives similar to this compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting significant antitumor activity .

The biological activity of this compound may be attributed to its ability to interact with cellular receptors and enzymes involved in critical pathways such as apoptosis and inflammation. The presence of the fluorine atom is hypothesized to enhance lipophilicity, facilitating better membrane permeability and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.